molecular formula C17H18ClNO2 B5784203 4-chloro-N-(2,6-dimethylphenyl)-3-ethoxybenzamide

4-chloro-N-(2,6-dimethylphenyl)-3-ethoxybenzamide

Cat. No. B5784203
M. Wt: 303.8 g/mol
InChI Key: AAUIMMQYTQDYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,6-dimethylphenyl)-3-ethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMCB, and it is a member of the benzamide family of compounds. DMCB has been found to have several interesting biochemical and physiological effects, which make it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of DMCB is not yet fully understood. However, it is believed that DMCB works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMCB has been found to have several interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to slow down the progression of cancer. Additionally, DMCB has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMCB is that it is relatively easy to synthesize in the laboratory. Additionally, DMCB has been found to be relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of DMCB is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the study of DMCB. One potential direction is to further investigate its potential as a cancer treatment. Additionally, further research could be done to better understand the mechanism of action of DMCB and to identify other potential applications for this compound. Finally, future studies could focus on developing new synthesis methods for DMCB that are more efficient and cost-effective.

Synthesis Methods

The synthesis of DMCB is a multi-step process that involves several chemical reactions. The first step in the synthesis of DMCB is the reaction of 2,6-dimethylphenylamine with ethyl chloroformate to form an intermediate product. This intermediate product is then reacted with 4-chloro-3-nitrobenzoic acid to form the desired product, DMCB.

Scientific Research Applications

DMCB has been found to have several potential applications in medical research. One of the most promising applications of DMCB is as a potential treatment for cancer. Several studies have shown that DMCB has anti-cancer properties, and it has been found to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-4-21-15-10-13(8-9-14(15)18)17(20)19-16-11(2)6-5-7-12(16)3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUIMMQYTQDYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6402469

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